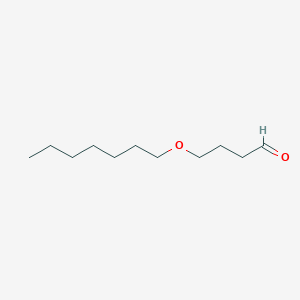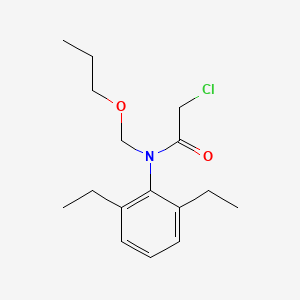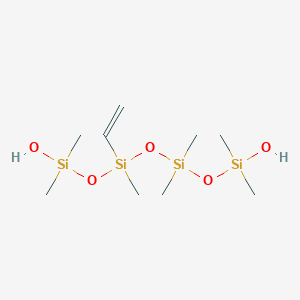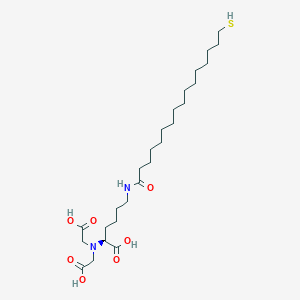
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine
Übersicht
Beschreibung
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine is a complex organic compound that features a lysine backbone with carboxymethyl and sulfanylhexadecanoyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine typically involves multiple steps:
Protection of the Lysine Amino Group: The amino group of lysine is protected using a suitable protecting group to prevent unwanted reactions.
Carboxymethylation: The protected lysine is then reacted with a carboxymethylating agent, such as chloroacetic acid, under basic conditions to introduce the carboxymethyl groups.
Deprotection: The protecting group is removed to free the amino group.
Acylation: The free amino group is then acylated with 16-sulfanylhexadecanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxymethyl groups can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine has several scientific research applications:
Biochemistry: It can be used as a building block for peptide synthesis or as a ligand in metal coordination complexes.
Materials Science: It can be used in the synthesis of functionalized polymers or as a surfactant in nanomaterial synthesis.
Wirkmechanismus
The mechanism of action of N2,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine depends on its specific application. For instance:
In Biochemistry: It may act as a chelating agent, binding to metal ions and facilitating enzymatic reactions.
In Pharmaceuticals: It could interact with biological membranes or proteins, altering their function or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~,N~2~-Bis(carboxymethyl)-L-lysine: Lacks the sulfanylhexadecanoyl group, making it less hydrophobic.
N~6~-(16-sulfanylhexadecanoyl)-L-lysine: Lacks the carboxymethyl groups, affecting its solubility and reactivity.
Uniqueness
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine is unique due to the combination of hydrophilic carboxymethyl groups and a hydrophobic sulfanylhexadecanoyl group, giving it amphiphilic properties that can be exploited in various applications.
Eigenschaften
IUPAC Name |
(2S)-2-[bis(carboxymethyl)amino]-6-(16-sulfanylhexadecanoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48N2O7S/c29-23(17-12-10-8-6-4-2-1-3-5-7-9-11-15-19-36)27-18-14-13-16-22(26(34)35)28(20-24(30)31)21-25(32)33/h22,36H,1-21H2,(H,27,29)(H,30,31)(H,32,33)(H,34,35)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIASYAZZSODPPA-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)CCCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478628 | |
| Record name | N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681239-94-1 | |
| Record name | N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


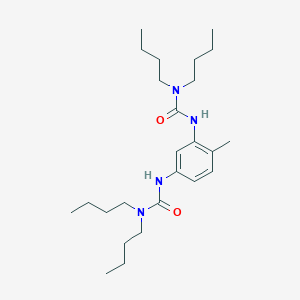
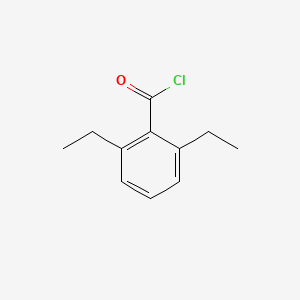
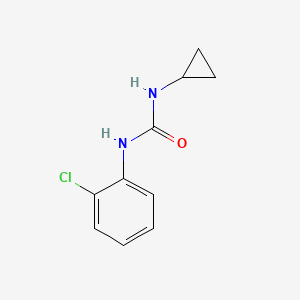
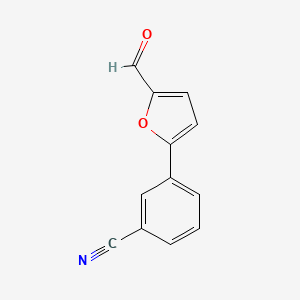



![N-Ethyl-N'-[(4-methylphenyl)methyl]urea](/img/structure/B3337469.png)
